Ethyl 4-(aminomethyl)-2-methylbenzoate
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Overview
Description
Ethyl 4-(aminomethyl)-2-methylbenzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an aminomethyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(aminomethyl)-2-methylbenzoate typically involves the following steps:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(aminomethyl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a corresponding imine or nitrile.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Ethyl 4-(aminomethyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(aminomethyl)-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Ethyl 4-aminobenzoate: Lacks the methyl group, making it less hydrophobic.
Methyl 4-(aminomethyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-methylbenzoate: Lacks the aminomethyl group, reducing its potential for hydrogen bonding.
Uniqueness: Ethyl 4-(aminomethyl)-2-methylbenzoate is unique due to the presence of both an aminomethyl group and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-(aminomethyl)-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-5-4-9(7-12)6-8(10)2/h4-6H,3,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRYWWFXBDNVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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